Disulfide, dioctadecyl
Overview
Description
Disulfide, dioctadecyl (DDS) is a synthetic compound composed of two sulfur atoms and one carbon atom connected by a double bond. It is a unique molecule that is used in a variety of applications due to its unique properties.
Scientific Research Applications
1. Biological Materials Analysis
Disulfide, particularly in the form of aromatic disulfides, has been pivotal in analyzing biological materials. Ellman (1959) developed a water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), effective for determining sulfhydryl groups in various biological substances, including blood. This has implications for understanding biological reactions involving disulfide bonds and reduced heme (Ellman, 1959).
2. Antioxidant and Stabilizer in Polymers
Dioctadecylsulfide and related compounds have been studied for their ability to decompose hydroperoxides, a critical aspect of polymer stabilization. Kudelka et al. (1985) compared the efficiency of dioctadecylsulfide and its derivatives at varying temperatures, emphasizing the role of sulfidic sulfur atoms in activating these molecules for antioxidant purposes (Kudelka et al., 1985).
3. Disulfide Engineering in Proteins
Disulfide bonds play a significant role in the stability and function of proteins. Muttenthaler et al. (2010) engineered various disulfide bond replacements in peptides, demonstrating modifications can enhance plasma stability while retaining functional potency. This research contributes to a broader understanding of how disulfide bonds can be manipulated for desired biological effects (Muttenthaler et al., 2010).
4. Catalytic Applications
Disulfides, including dioctadecyl variants, have been explored in catalytic applications. For instance, in petrochemical industries, they act as catalysts or catalyst mimics. Karunadasa et al. (2012) developed a molecular complex mimicking MoS2 edge sites, where disulfide groups play a vital role in hydrogen generation from water, demonstrating the potential of disulfides in catalysis (Karunadasa et al., 2012).
5. Self-Healing Materials
The dynamic nature of disulfide bonds, including those in aromatic disulfides, has been utilized in creating self-healing materials. Rekondo et al. (2014) demonstrated how bis(4-aminophenyl) disulfide could be used as a dynamic crosslinker in poly(urea–urethane) elastomers, enabling these materials to self-heal at room temperature without external catalysts (Rekondo et al., 2014).
6. Surface and Adsorption Studies
Surface and adsorption structures of disulfides like dioctadecyl sulfide on various substrates have been extensively studied. Noh et al. (2002) investigated the adsorption structures of dioctadecyl sulfide on gold surfaces, revealing unique structural characteristics and interactions between the sulfide and the gold surface (Noh et al., 2002).
properties
IUPAC Name |
1-(octadecyldisulfanyl)octadecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H74S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQKTNDBASEZSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCSSCCCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H74S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062475 | |
Record name | Disulfide, dioctadecyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Disulfide, dioctadecyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Disulfide, dioctadecyl | |
CAS RN |
2500-88-1 | |
Record name | Dioctadecyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2500-88-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioctadecyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002500881 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disulfide, dioctadecyl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12046 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Disulfide, dioctadecyl | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disulfide, dioctadecyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5062475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctadecyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.911 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIOCTADECYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRW8U98AUT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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